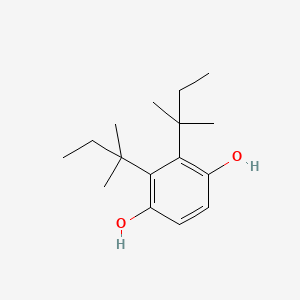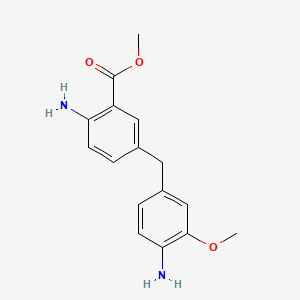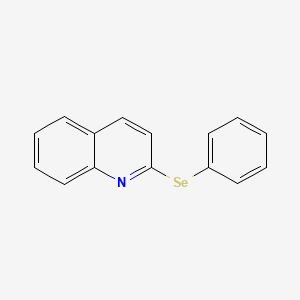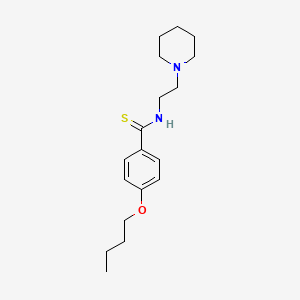
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the Piperidinoethyl Group: The benzamide is then reacted with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group.
Addition of the Butoxy Group: Finally, the compound is treated with butyl bromide in the presence of a base to introduce the butoxy group at the para position.
Industrial Production Methods
Industrial production of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinoethyl group, where nucleophiles replace the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted benzamides and derivatives.
Aplicaciones Científicas De Investigación
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, analgesic, or antipsychotic agent.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethenzamide: An analgesic with a similar benzamide core.
Moclobemide: An antidepressant that shares structural similarities.
Metoclopramide: An antiemetic and prokinetic agent with a related chemical structure.
Uniqueness
Benzamide, p-butoxy-N-(2-piperidinoethyl)thio- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidinoethyl and butoxy substituents differentiate it from other benzamides, potentially leading to novel applications and therapeutic benefits.
Propiedades
Número CAS |
72004-15-0 |
|---|---|
Fórmula molecular |
C18H28N2OS |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
4-butoxy-N-(2-piperidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2OS/c1-2-3-15-21-17-9-7-16(8-10-17)18(22)19-11-14-20-12-5-4-6-13-20/h7-10H,2-6,11-15H2,1H3,(H,19,22) |
Clave InChI |
YZSNKHPMRPIHNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



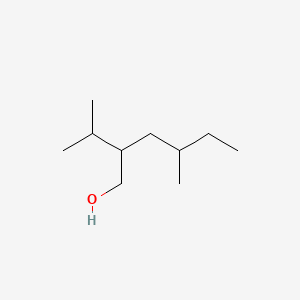
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
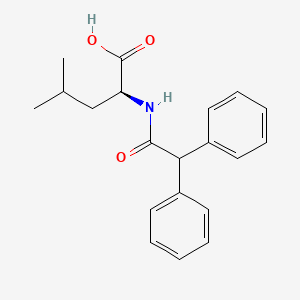
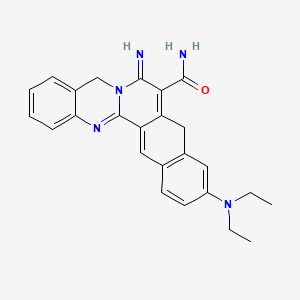

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
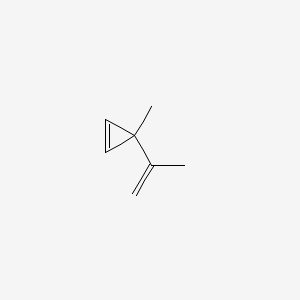
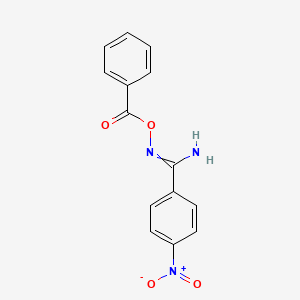
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
